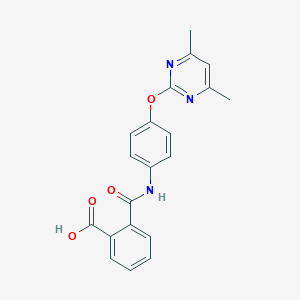
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide, commonly known as BPTAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BPTAA is a member of the thiadiazole family, which is known for its diverse biological activities, including antitumor, antiviral, and antibacterial properties.
作用機序
The mechanism of action of BPTAA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cell survival. BPTAA has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of various cellular processes such as cell proliferation and apoptosis. BPTAA has also been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which plays a crucial role in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
BPTAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that BPTAA can induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the activity of GSK3β. BPTAA has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle. In addition to its anticancer properties, BPTAA has also been shown to have antiviral and antibacterial properties.
実験室実験の利点と制限
One of the major advantages of BPTAA is its potential as a novel anticancer agent. BPTAA has shown promising results in vitro and in vivo studies as an effective inducer of apoptosis in cancer cells. However, one of the limitations of BPTAA is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the efficacy and safety of BPTAA in human clinical trials.
将来の方向性
There are several future directions for the research on BPTAA. One potential direction is the development of BPTAA as a novel anticancer agent. Further studies are needed to determine the efficacy and safety of BPTAA in human clinical trials. Another potential direction is the investigation of the antiviral and antibacterial properties of BPTAA. Finally, the development of more efficient synthesis methods for BPTAA could lead to its wider use in various fields.
合成法
BPTAA can be synthesized through a multistep process involving the reaction of 5-butyl-1,3,4-thiadiazol-2-amine with 4-isopropylphenol and chloroacetyl chloride. The resulting intermediate is then treated with ammonium hydroxide to yield BPTAA. The purity of the synthesized compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
BPTAA has been studied extensively for its potential applications in various fields. In the field of medicine, BPTAA has shown promising results as an anticancer agent. Studies have shown that BPTAA can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. BPTAA has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle. In addition to its anticancer properties, BPTAA has also been studied for its potential use as an antiviral and antibacterial agent.
特性
製品名 |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide |
|---|---|
分子式 |
C17H23N3O2S |
分子量 |
333.5 g/mol |
IUPAC名 |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C17H23N3O2S/c1-4-5-6-16-19-20-17(23-16)18-15(21)11-22-14-9-7-13(8-10-14)12(2)3/h7-10,12H,4-6,11H2,1-3H3,(H,18,20,21) |
InChIキー |
ULLBDAPWDAUTGB-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(C)C |
正規SMILES |
CCCCC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-bromo-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B255359.png)

![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255364.png)

![N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B255371.png)


![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one](/img/structure/B255383.png)
![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)



![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)